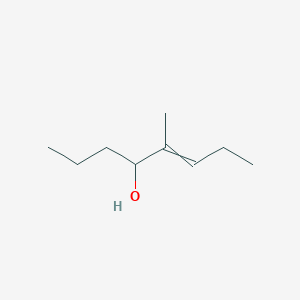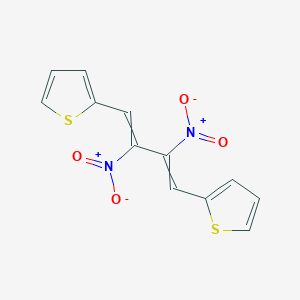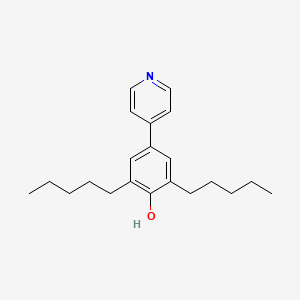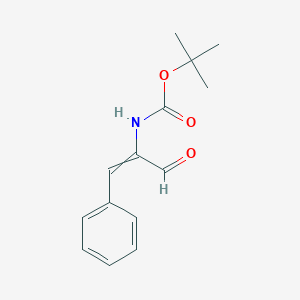
5-Methyloct-5-en-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyloct-5-en-4-ol is an organic compound with the molecular formula C9H18O It is a member of the alcohol family and features a hydroxyl group (-OH) attached to a carbon chain that includes a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Methyloct-5-en-4-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 5-methyloct-5-en-4-ene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of 5-methyloct-5-en-4-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions to achieve the desired reduction.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyloct-5-en-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form 5-methyloctan-4-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: 5-Methyloct-5-en-4-one or 5-methyloct-5-en-4-al.
Reduction: 5-Methyloctan-4-ol.
Substitution: 5-Methyloct-5-en-4-chloride or 5-methyloct-5-en-4-bromide.
Aplicaciones Científicas De Investigación
5-Methyloct-5-en-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving alcohols.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 5-Methyloct-5-en-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond in the carbon chain can participate in addition reactions, altering the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyloct-5-en-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
5-Methyloctan-4-ol: Similar structure but with a saturated carbon chain.
5-Methyloct-5-en-4-al: Similar structure but with an aldehyde group instead of a hydroxyl group.
Uniqueness
5-Methyloct-5-en-4-ol is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
143233-08-3 |
|---|---|
Fórmula molecular |
C9H18O |
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
5-methyloct-5-en-4-ol |
InChI |
InChI=1S/C9H18O/c1-4-6-8(3)9(10)7-5-2/h6,9-10H,4-5,7H2,1-3H3 |
Clave InChI |
RYIWDHRUNBWJCQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=CCC)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[(Hex-5-en-1-yl)oxy]phenyl}methanol](/img/structure/B12553132.png)

![7-Fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B12553139.png)
![2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol](/img/structure/B12553144.png)

acetamido}benzoic acid](/img/structure/B12553164.png)


![1-Propanone, 1-[4-methyl-2-(2-pyridinyl)phenyl]-](/img/structure/B12553169.png)
![Methanone, [(2S,3R)-3-methyloxiranyl]phenyl-](/img/structure/B12553172.png)

![1,2-Difluoro-4-[2-fluoro-4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B12553184.png)
![2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid](/img/structure/B12553186.png)

